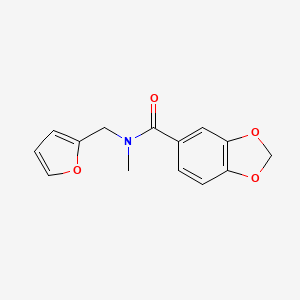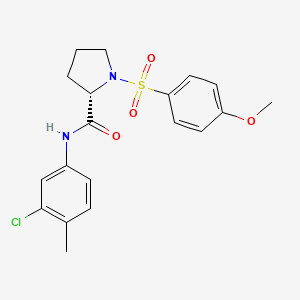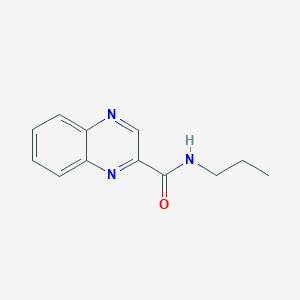![molecular formula C13H12FNO2 B7475593 N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide, also known as FUM-FM, is a synthetic compound that belongs to the family of furan carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide is not fully understood. However, it is believed to act by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression and play a role in various diseases.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease model and the dose used. In cancer research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of various oncogenes, such as c-Myc and Bcl-2. In inflammation research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In neurological disorder research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by modulating the expression of various genes involved in synaptic plasticity and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well-understood. However, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some disease models.
Direcciones Futuras
There are several future directions for N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide in vivo to determine its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide and to identify its molecular targets. Finally, more research is needed to investigate the potential therapeutic applications of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action is well-understood, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to optimize the synthesis method, investigate the pharmacokinetics and pharmacodynamics, and identify its molecular targets. N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has the potential to be a valuable tool for understanding disease mechanisms and developing novel therapies.
Métodos De Síntesis
The synthesis of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 2-furancarboxylic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with N-methylpiperazine to yield N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-15(13(16)12-3-2-8-17-12)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNMSXMPRGUZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)




